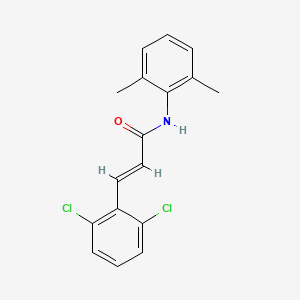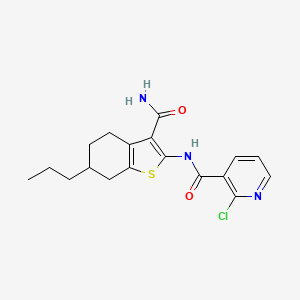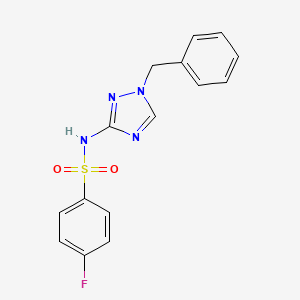
N-(2-Cyclohex-1-enyl-ethyl)-3-phenyl-acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-3-PHENYL-2-PROPENAMIDE is an organic compound characterized by its unique structure, which includes a cyclohexenyl group, an ethyl chain, and a phenyl group attached to a propenamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-3-PHENYL-2-PROPENAMIDE typically involves a multi-step process. One common method starts with the preparation of 2-(1-cyclohexenyl)ethylamine, which is then reacted with cinnamoyl chloride to form the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of (E)-N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-3-PHENYL-2-PROPENAMIDE can be achieved through continuous flow synthesis. This method allows for the efficient production of the compound with high yields and minimal purification steps. The process involves the use of automated reactors and in-line separation techniques to streamline the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-3-PHENYL-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated amides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated amides .
Wissenschaftliche Forschungsanwendungen
(E)-N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-3-PHENYL-2-PROPENAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of agrochemicals and dyestuffs .
Wirkmechanismus
The mechanism of action of (E)-N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-3-PHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to a reduction in the production of inflammatory mediators. This inhibition occurs through the interaction of the compound with the active site of the enzyme, preventing the substrate from binding and undergoing the catalytic reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Cyclohexenyl)cyclohexanone: Used as a perfuming agent and in the production of special solvents.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation and various inorganic syntheses .
Uniqueness
(E)-N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-3-PHENYL-2-PROPENAMIDE is unique due to its specific structural features, which allow it to interact with a wide range of molecular targets. This versatility makes it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C17H21NO |
|---|---|
Molekulargewicht |
255.35 g/mol |
IUPAC-Name |
(E)-N-[2-(cyclohexen-1-yl)ethyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C17H21NO/c19-17(12-11-15-7-3-1-4-8-15)18-14-13-16-9-5-2-6-10-16/h1,3-4,7-9,11-12H,2,5-6,10,13-14H2,(H,18,19)/b12-11+ |
InChI-Schlüssel |
MCWCQTQSPRJJMM-VAWYXSNFSA-N |
Isomerische SMILES |
C1CCC(=CC1)CCNC(=O)/C=C/C2=CC=CC=C2 |
Kanonische SMILES |
C1CCC(=CC1)CCNC(=O)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B14926964.png)
![4-methyl-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14926980.png)
![4-(difluoromethyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14926984.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[2-(4-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B14926991.png)
![methyl 4-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B14926998.png)
![hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl[6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone](/img/structure/B14927012.png)
![2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14927013.png)
![4-chloro-1-[(4-chlorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole](/img/structure/B14927019.png)


![1-(methylsulfonyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]piperidine-3-carboxamide](/img/structure/B14927044.png)
![N-(3,5-dimethylphenyl)-3-methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14927052.png)

